
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The phenylsulfonyl group attached to the thiadiazole ring is a sulfonyl group bonded to a phenyl group . Sulfonyl groups are typically prepared by organic oxidation of thioethers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Generally, sulfones can participate in various types of reactions, including oxidation and reduction, addition and elimination reactions, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Glutaminase Inhibition
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) Analogs: Analogues of BPTES, a potent and selective allosteric inhibitor of kidney-type glutaminase, have been synthesized and evaluated. These compounds, including certain thiadiazole derivatives, have shown promise in inhibiting glutaminase, with potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Antimicrobial and Antifungal Action
- Antimicrobial and Antifungal Activity: Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. This suggests their potential as antimicrobial and antifungal agents (Sych et al., 2019).
Antiglaucoma Activity
- Pyrazole Carboxylic Acid Derivatives: Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential use in antiglaucoma therapy (Kasımoğulları et al., 2010).
Anticancer Agents
- DHFR Inhibitors: Novel series of thiazoles and thiadiazoles incorporating a sulfonamide group have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), showing potential as anticancer agents. Molecular docking studies and SAR analysis further support their potential in cancer treatment (Riyadh et al., 2018).
Drug Metabolism
- Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Metabolites: The application of microbial-based biocatalytic systems has been demonstrated for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showing potential in drug metabolism studies (Zmijewski et al., 2006).
Antiviral Activity
- Pyrazole- and Isoxazole-Based Heterocycles: Synthesis of new pyrazole- and isoxazole-based heterocycles has been explored, with one compound showing significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), suggesting potential antiviral applications (Dawood et al., 2011).
Auxin Activities
- Acylamides with Substituted Thiadiazole: Synthesis of acylamides with substituted thiadiazole has been investigated, revealing moderate auxin activities and potential antiblastic effects on wheat gemma (Yue et al., 2010).
Mecanismo De Acción
The action of a compound can also be influenced by various environmental factors. For example, certain chemicals can increase oxidative stress in the male reproductive tract, leading to increased DNA damage and epigenetic modification . These mechanisms can be associated with infertility and poor fertilization capacity of the oocyte, increased risk of pregnancy complications, and recurrent pregnancy loss, as well as have a negative impact on the health and development of the offspring .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. This includes avoiding contact with skin and eyes, not breathing in dust or vapors, and storing the compound in a suitable container in a cool, well-ventilated place .
Propiedades
IUPAC Name |
ethyl 5-(benzenesulfonyl)thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-2-17-10(14)9-11(18-13-12-9)19(15,16)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWAVLCRVGFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

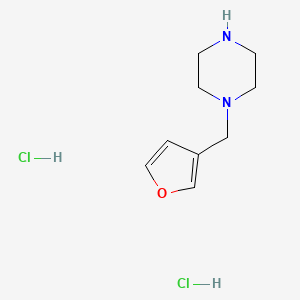
![Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate](/img/structure/B2953966.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)
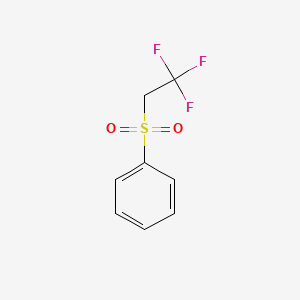

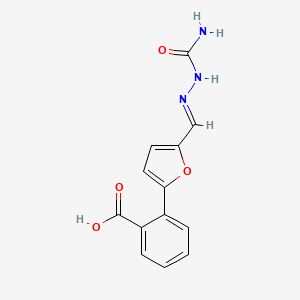

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2953978.png)
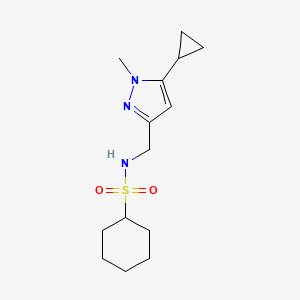
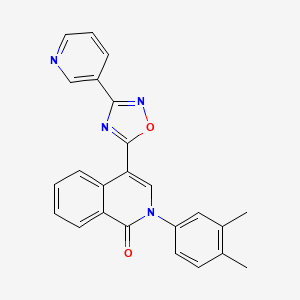
![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)
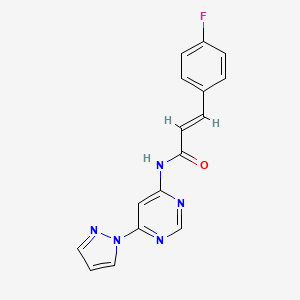
![N-[(4-Chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)